molecular formula C14H15O2PS B15464298 O-Ethyl O-phenyl phenylphosphonothioate CAS No. 57856-13-0

O-Ethyl O-phenyl phenylphosphonothioate

Cat. No.: B15464298
CAS No.: 57856-13-0
M. Wt: 278.31 g/mol
InChI Key: ZHWWFOWUPGNNEJ-UHFFFAOYSA-N
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Description

O-Ethyl O-phenyl phenylphosphonothioate (commonly abbreviated as EPN, CAS No. 2104-64-5) is an organophosphorus compound with the chemical formula C₁₄H₁₄NO₃PS. It is classified as a phosphonothioate ester, characterized by a central phosphorus atom bonded to an ethyl group, a phenyl group, a 4-nitrophenyl group, and a sulfur atom in the thiophosphate configuration . EPN has historically been used as an insecticide and acaricide, targeting pests in cotton, vegetables, and fruit crops. Its mode of action involves inhibition of acetylcholinesterase (AChE), leading to neurotoxic effects in insects and mammals .

EPN’s stereochemistry is notable: the phosphorus atom serves as a chiral center, enabling the existence of enantiomers. However, commercial formulations are racemic mixtures, as enantiopure production remains economically unviable . Metabolism studies in mammals highlight its conversion to the oxygen analog O-ethyl O-(4-nitrophenyl) phenylphosphonate (EPN oxon), a more potent AChE inhibitor, via hepatic microsomal cytochrome P-450 enzymes .

Properties

IUPAC Name

ethoxy-phenoxy-phenyl-sulfanylidene-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15O2PS/c1-2-15-17(18,14-11-7-4-8-12-14)16-13-9-5-3-6-10-13/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWWFOWUPGNNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(C1=CC=CC=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15O2PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60632326
Record name O-Ethyl O-phenyl phenylphosphonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57856-13-0
Record name O-Ethyl O-phenyl phenylphosphonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Organophosphorus Compounds

Structural and Functional Group Analysis

The table below compares EPN with key analogs based on substituents and functional groups (derived from ):

Compound Name (Common/CAS) R₁ (O-Substituent) R₂ (O-Substituent) Thiophosphate Configuration Key Modifications vs. EPN
EPN (2104-64-5) 4-Nitrophenyl Ethyl Phosphonothioate Reference compound
Leptophos (21609-90-5) 2,5-Dichloro-4-bromophenyl Methyl Phosphonothioate Bromine and chlorine substituents
Cyanofenphos (13067-93-1) 4-Cyanophenyl Ethyl Phosphonothioate Cyano group instead of nitro
Parathion (56-38-2) 4-Nitrophenyl Diethyl Phosphorothioate Ethyl groups on phosphate backbone
Desbromoleptophos (N/A) 2,5-Dichlorophenyl Methyl Phosphonothioate Lacks bromine substituent

Key Observations :

  • Electron-Withdrawing Groups: EPN’s 4-nitrophenyl group enhances electrophilicity at the phosphorus center, facilitating AChE inhibition. Cyanofenphos replaces the nitro group with a cyano group, reducing oxidative activation requirements .
  • Steric Effects: Leptophos’ bulky bromine and chlorine substituents increase environmental persistence but reduce metabolic turnover compared to EPN .
  • Backbone Differences : Parathion, a phosphorothioate (P=S), lacks the phenylphosphonate moiety, altering target specificity and degradation kinetics .

Metabolic and Toxicological Profiles

Table 2: Comparative Metabolism and Toxicity
Compound Metabolic Activation Pathway Half-Life (Days) LD₅₀ (Rat, Oral, mg/kg) Neurotoxicity Mechanism
EPN Oxidation to EPN oxon (P450-mediated) 1.5 (dermal) 12–36 AChE inhibition; delayed neuropathy
Leptophos Desulfuration to leptophos oxon >10 50–100 Fast axoplasmic transport inhibition
Cyanofenphos Oxidation to cyanofenphos oxon N/A 8–12 Estrogen receptor agonism
Parathion Oxidation to paraoxon (P450-mediated) 0.5–2 2–6 Acute cholinergic toxicity

Key Findings :

  • Metabolism : EPN and Parathion both require oxidative desulfuration for activation, but EPN’s phenylphosphonate structure slows hydrolysis compared to Parathion’s phosphorothioate .
  • Endocrine Activity: Cyanofenphos and EPN exhibit estrogen receptor agonism, a trait absent in Parathion .

Environmental Persistence and Exposure Risks

  • EPN : Detected in cave ecosystems (e.g., Shell Mountain) due to historical agricultural use, with a half-life of 1.5 days in mammalian dermal applications .
  • Leptophos : Banned globally due to bioaccumulation and avian toxicity; persists in sediments for decades .
  • Parathion: Rapid degradation in aerobic soils (t₁/₂ = 1–7 days) but highly toxic to non-target species .

Stereochemical Considerations

EPN’s enantiomers exhibit differential biological activity. For example:

  • The (+)-isomer shows higher affinity for AChE inhibition, while the (−)-isomer is preferentially metabolized to EPN oxon .
  • Resolution methods include diastereomeric salt formation with chiral amines (e.g., brucine) , but industrial-scale enantiopure production remains impractical .

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